N-(5-benzyl-2-hydroxyphenyl)acetamide
CAS No.:
Cat. No.: VC13155349
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO2 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | N-(5-benzyl-2-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C15H15NO2/c1-11(17)16-14-10-13(7-8-15(14)18)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3,(H,16,17) |
| Standard InChI Key | VVIIJGQLBSLIKK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CC(=C1)CC2=CC=CC=C2)O |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Introduction
Chemical Structure and Molecular Properties
N-(5-Benzyl-2-hydroxyphenyl)acetamide (IUPAC name: N-[5-(benzyl)-2-hydroxyphenyl]acetamide) features a hydroxyphenyl ring substituted at the 5-position with a benzyl group and at the 1-position with an acetamide moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. Key structural attributes include:
Molecular Geometry
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Phenyl ring: The hydroxyphenyl core adopts a planar configuration, with the hydroxyl (-OH) group at the 2-position participating in intramolecular hydrogen bonding with the acetamide carbonyl .
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Benzyl substituent: The 5-benzyl group introduces steric bulk and lipophilicity, potentially influencing solubility and biological interactions .
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Acetamide side chain: The -NHCOCH₃ group at the 1-position contributes to hydrogen-bonding capacity and metabolic stability .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₅NO₂ |
| Molecular weight | 241.29 g/mol |
| Melting point | 162–165°C (predicted) |
| Solubility | DMSO > ethanol > water |
| LogP (octanol-water) | 2.8 (estimated) |
Synthesis and Optimization
The synthesis of N-(5-benzyl-2-hydroxyphenyl)acetamide can be achieved through multi-step routes involving Friedel-Crafts alkylation, acetylation, and deprotection sequences. A representative pathway, adapted from patent CN109824537A , is outlined below:
Step 1: Synthesis of 2-Hydroxy-5-benzylphenylacetamide
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Friedel-Crafts benzylation:
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Acetylation:
Step 2: Deprotection and Isolation
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The acetyl protecting group is removed via alkaline hydrolysis (e.g., K₂CO₃ in methanol) .
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Purification: Recrystallization from ethyl acetate/toluene yields the final product .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Yield (%) |
|---|---|---|
| 5-Benzyl-2-hydroxyphenylamine | Benzylated precursor | 65–70 |
| N-Acetyl intermediate | Protection against oxidation | 85 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
Biological Activity and Applications
While direct studies on N-(5-benzyl-2-hydroxyphenyl)acetamide are sparse, its structural analogs exhibit notable bioactivity:
Antimicrobial Properties
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Acetamide derivatives with lipophilic substituents show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
Table 3: Bioactivity of Selected Analogs
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| N-(5-Bromo-2-hydroxyphenyl) | 15 µM (HepG2) | Cytotoxic |
| Phenolic azomethine V | 8 µM (MCF7) | Antiproliferative |
Industrial and Pharmaceutical Applications
Drug Intermediate
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Serves as a precursor for kinase inhibitors and anti-inflammatory agents .
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Patent CN109824537A highlights its utility in synthesizing halogenated acetamide derivatives.
Material Science
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